(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

CAS No.: 1335316-40-9

Cat. No.: VC2857206

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1335316-40-9 |

|---|---|

| Molecular Formula | C13H22N2O5 |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 |

| Standard InChI Key | PNAXKGVRCAXIJK-GUBZILKMSA-N |

| Isomeric SMILES | C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)O |

| SMILES | CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O |

| Canonical SMILES | CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

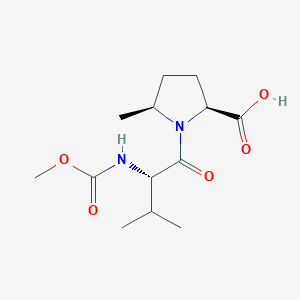

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is an organic compound with a molecular formula of C13H22N2O5 and a molecular weight of 286.32 g/mol . The compound is characterized by its unique chiral center at the fifth position of the proline ring, which contributes significantly to its biological activity and interaction profiles. It is formally identified by its IUPAC name (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid. The compound features a modified proline structure with a methyl group at the 5-position and a methoxycarbonyl-protected L-valine attached to the nitrogen atom of the proline ring.

The structural details of this compound are essential for its biological functions and can be represented using various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers and Structural Representations

| Identifier Type | Value |

|---|---|

| CAS Number | 1335316-40-9 |

| Molecular Formula | C13H22N2O5 |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 |

| Standard InChIKey | PNAXKGVRCAXIJK-GUBZILKMSA-N |

| Isomeric SMILES | C[C@H]1CCC@HC(=O)O |

The stereochemistry of this compound is particularly important, with specific configurations at three chiral centers: the 2S and 5S positions on the proline ring, and the S configuration at the valine residue. These specific stereochemical features are critical for its biological activity and pharmaceutical applications.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | White solid |

| Solubility | Soluble in most organic solvents (DMSO, methanol, etc.) |

| Storage Conditions | 2-8°C, away from moisture |

| Stability | Stable under normal laboratory conditions |

| Purity (Commercial) | ≥99% (HPLC) |

The compound contains multiple functional groups including a carboxylic acid, an amide, a carbamate, and a tertiary amine within the pyrrolidine ring structure . These functional groups provide numerous possibilities for chemical transformations and contribute to the compound's reactivity patterns and potential applications in synthetic chemistry.

For handling and storage, it is recommended to store the compound at 2-8°C away from moisture . When preparing stock solutions, appropriate solvents should be selected according to the compound's solubility profile, and repeated freezing and thawing should be avoided to prevent product degradation .

Synthesis Methods

The synthesis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline involves multiple steps, highlighting the complexity and precision required in producing this compound for research and pharmaceutical applications. One established synthetic route begins with ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate and involves hydrolysis using lithium hydroxide monohydrate .

Representative Synthetic Pathway

A detailed synthetic approach involves the following steps:

-

To an ice-cold stirred solution of ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate (5.6 g, 17.8 mmol) in ethanol (18 ml), a solution of lithium hydroxide monohydrate (17.8 mL of 1.7 M, 30.3 mmol) is added.

-

The reaction mixture is stirred for 5 hours at room temperature.

-

The reaction mixture is then concentrated and diluted with water, followed by washing with ether.

-

The aqueous solution is acidified with aqueous 1 N HCl and extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated to afford (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylic acid as a white solid with a 94% yield .

This synthetic process requires careful control of reaction conditions to ensure the correct stereochemistry is maintained, which is crucial for the compound's eventual application in pharmaceutical development.

Biological Activity and Mechanism of Action

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline exhibits notable biological activities, particularly in relation to viral infections. The compound serves as an essential intermediate in the synthesis of antiviral agents, specifically those targeting the hepatitis C virus (HCV) .

Antiviral Properties

This compound has been identified as a critical component in the development of potent inhibitors of the hepatitis C virus (HCV). As an intermediate in the synthesis of Velpatasvir, it contributes to creating medications that show effectiveness against multiple HCV genotypes . The final antiviral products can overcome resistance mutations commonly seen in HCV treatments, making them valuable additions to the therapeutic arsenal against hepatitis C infections .

Mechanism in Final Drug Products

While (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline itself is primarily an intermediate, the compounds it helps create (such as Velpatasvir) function as NS5A inhibitors . NS5A is a non-structural protein that plays a crucial role in HCV replication. Inhibition of this protein disrupts the viral replication process, leading to decreased viral load and potential clearance of the infection in patients .

The specific stereochemistry of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is crucial for the final drug's ability to effectively bind to the target protein, highlighting the importance of maintaining stereochemical integrity during synthesis .

Applications in Pharmaceutical Development

The primary application of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is as a key intermediate in the pharmaceutical industry, particularly in the development of antiviral medications .

Related Compounds and Structural Analogs

Several compounds are structurally related to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, either as precursors, derivatives, or compounds with similar structural elements.

5-Methyl-L-proline

5-Methyl-L-proline (CAS: 681128-94-9) is a key structural component of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline . This compound serves as an important building block in the synthesis of the target compound and shares the core pyrrolidine structure with a methyl substituent at the 5-position.

Velpatasvir and Its Derivatives

Velpatasvir, for which (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline serves as an intermediate, is a more complex molecule with additional structural features . Various analogs and impurities of Velpatasvir have been reported in the literature, many of which incorporate the (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline moiety .

Comparison with Poststatin

Future Research Directions

Research involving (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline continues to evolve, with several potential directions for future investigation.

Development of Novel Synthetic Routes

There is ongoing interest in developing more efficient and cost-effective synthetic routes for producing (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline. Improvements in synthesis methodology could reduce production costs and increase accessibility of this important intermediate for pharmaceutical applications .

Exploration of New Therapeutic Applications

While the compound's role in HCV drug development is well established, there may be opportunities to utilize this intermediate in the development of drugs targeting other viral infections or diseases. The unique structural features of this compound make it a potential candidate for exploration in various medicinal chemistry applications .

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of compounds containing the (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline moiety could lead to the development of even more effective antiviral agents. Such studies might focus on modifications to various parts of the molecule to optimize binding to target proteins and improve pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume